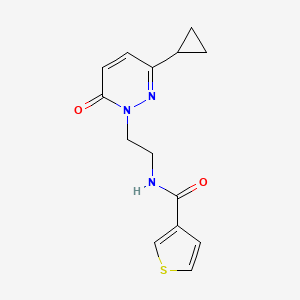

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide

Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that features a pyridazinone core linked to a thiophene ring via an ethyl chain

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c18-13-4-3-12(10-1-2-10)16-17(13)7-6-15-14(19)11-5-8-20-9-11/h3-5,8-10H,1-2,6-7H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXBCBYRRBHTIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Attachment of the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.

Coupling with Thiophene: The final step involves coupling the pyridazinone derivative with thiophene-3-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The pyridazinone core can be reduced to the corresponding dihydropyridazine using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols, in the presence of a base like triethylamine

Major Products

Oxidation: Thiophene sulfoxides or sulfones

Reduction: Dihydropyridazine derivatives

Substitution: Thiophene derivatives with various substituents

Scientific Research Applications

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with various biological targets.

Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Material Science: Its unique electronic properties may make it useful in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyridazinone core could potentially inhibit certain enzymes, while the thiophene ring might interact with receptor sites or participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide: Similar structure but with a benzene ring instead of thiophene.

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide: Similar structure but with a furan ring instead of thiophene.

Uniqueness

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential reactivity compared to its benzene and furan analogs. This uniqueness can be leveraged in various applications, particularly in fields requiring specific electronic characteristics.

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C16H19N3O3

- Molecular Weight : 301.34 g/mol

- CAS Number : 2097862-97-8

The compound features a thiophene ring and a pyridazine moiety, which are known for their diverse pharmacological properties. The cyclopropyl group contributes to its unique chemical characteristics, potentially influencing its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Cell Cycle Modulation : Preliminary studies suggest that this compound can induce G1 cell cycle arrest in cancer cells, which is crucial for inhibiting tumor growth.

- Induction of Apoptosis : The compound has shown potential to trigger apoptosis in various cancer cell lines, highlighting its role as a possible anticancer agent.

- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor progression, although the exact targets remain to be fully elucidated.

Antitumor Activity

Several studies have investigated the antitumor properties of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) at concentrations of 10 µM and above. |

| Study 2 | Showed that treatment with the compound resulted in increased apoptosis markers (caspase activation) in human lung cancer cells (A549). |

| Study 3 | In vivo studies indicated reduced tumor size in xenograft models following administration of the compound. |

Other Biological Activities

Beyond its antitumor effects, the compound has been explored for other therapeutic potentials:

- Anti-inflammatory Effects : Initial findings suggest that it may modulate inflammatory pathways, which could be beneficial in conditions like rheumatoid arthritis or inflammatory bowel disease.

- Neuroprotective Properties : Some research indicates potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazine Core : This is achieved through cyclization reactions involving appropriate hydrazine derivatives and diketones.

- Introduction of the Cyclopropyl Group : Cyclopropanation reactions using diazomethane or cyclopropylcarbene precursors are employed.

- Coupling with Thiophene Derivatives : The final step involves amide bond formation between the pyridazine derivative and thiophene carboxylic acid.

Q & A

Q. What are the standard synthetic routes for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the construction of the pyridazinone core followed by functionalization. Key steps include:

- Cyclopropane introduction : Reacting intermediates with cyclopropylamine under anhydrous conditions (e.g., CH₂Cl₂ or THF) .

- Amide coupling : Using reagents like HATU or EDC/HOBt to attach the thiophene-3-carboxamide moiety .

- Solvent optimization : Polar aprotic solvents (DMSO, THF) enhance solubility, while catalysts like palladium improve coupling efficiency . Yield optimization requires strict temperature control (20–80°C) and inert atmospheres (N₂/Ar) to prevent side reactions .

Q. Which spectroscopic methods are critical for structural confirmation and purity assessment?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent connectivity and cyclopropane integration .

- Mass spectrometry (HRMS/LC-MS) : Validates molecular weight (e.g., ESIMS m/z (M+1): 352.2 in related analogs) .

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Q. What stability considerations are relevant for handling this compound?

The compound is stable under standard lab conditions but degrades in extreme pH (<3 or >10) due to hydrolysis of the amide bond. Storage at –20°C in desiccated environments is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Methodological solutions include:

- Orthogonal assays : Combine enzymatic inhibition studies (e.g., Thioflavin T fluorescence for tau aggregation ) with cellular viability assays.

- Structural validation : Use X-ray crystallography or cryo-EM to confirm target binding modes .

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking : Simulate binding to enzyme active sites (e.g., tau protein) using software like AutoDock or Schrödinger .

- MD simulations : Analyze stability of ligand-protein complexes over 100+ ns trajectories to identify critical interactions (e.g., hydrogen bonds with Trp/Met residues) .

- Pharmacophore modeling : Map electrostatic/hydrophobic features to prioritize analogs with enhanced affinity .

Q. How can structural analogs guide SAR studies?

Comparative analysis of analogs (Table 1) reveals key modifications impacting activity:

| Analog Structure | Key Modification | Bioactivity Trend | Reference |

|---|---|---|---|

| Replacement of cyclopropyl with CF₃ | Enhanced hydrophobicity | Improved enzyme inhibition | |

| Thiophene vs. furan substitution | Altered π-π stacking | Reduced cytotoxicity | |

| Trifluoroethyl vs. ethyl acetamide | Increased metabolic stability | Prolonged half-life |

Q. What strategies mitigate synthetic challenges in scaling up this compound?

- Purification optimization : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) to remove byproducts .

- Catalyst screening : Test Pd/Cu-based catalysts for Suzuki-Miyaura couplings to improve efficiency .

- In-line analytics : Implement HPLC-MS monitoring for real-time reaction tracking .

Methodological Notes

- Contradiction handling : When stability data conflict (e.g., pH sensitivity vs. solvent tolerance ), conduct accelerated stability studies under controlled conditions (ICH guidelines).

- Data reproducibility : Pre-screen batches via ¹H NMR (purity >95%) and HRMS (deviation <2 ppm) to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.